molecular formula C14H15ClN2O4S2 B4195381 4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide

4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide

Cat. No.: B4195381
M. Wt: 374.9 g/mol
InChI Key: LMBSQXVHLDBIMD-UHFFFAOYSA-N
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Description

4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorobenzyl group. The presence of the sulfonyl and amino groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The process begins with the chlorination of benzenesulfonamide to form benzenesulfonyl chloride.

    Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with 4-chlorobenzylamine in the presence of a base such as triethylamine. This step results in the formation of the sulfonamide linkage.

    Methylation: The final step involves the methylation of the amino group using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing antimicrobial and anticancer agents.

    Biological Studies: The compound is studied for its inhibitory effects on enzymes like carbonic anhydrase.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its stable sulfonamide linkage.

Mechanism of Action

The mechanism of action of 4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the 4-chlorobenzyl group and has different reactivity.

    4-chlorobenzenesulfonamide: Similar structure but without the methylamino group.

    N-(4-chlorobenzyl)sulfonamide: Similar but lacks the additional sulfonyl group.

Uniqueness

4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide is unique due to the presence of both the 4-chlorobenzyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

4-[[(4-chlorophenyl)methylsulfonylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S2/c15-13-5-1-12(2-6-13)10-22(18,19)17-9-11-3-7-14(8-4-11)23(16,20)21/h1-8,17H,9-10H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBSQXVHLDBIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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